(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
NR1/2B N-methyl-D-aspartate (NMDA) Receptor Antagonists
A study by Borza et al. (2007) highlighted the synthesis of derivatives from an indole-2-carboxamide base, identifying potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds, including derivatives of "(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone," showed low nanomolar activity in binding and functional assays. Their efficacy was demonstrated in a mouse model for hyperalgesia, showing comparable activity to known antagonists after oral administration. This research opens avenues for therapeutic applications in conditions involving NMDA receptor dysregulation (Borza et al., 2007).
Synthesis and Spectral Characterization
Shahana and Yardily (2020) focused on the synthesis and characterization of novel compounds, including "this compound." Through spectral analysis and density functional theory calculations, they aimed to understand the antibacterial activity of these compounds. Their work contributes to the broader understanding of the structural and electronic properties that underpin the biological activity of such molecules (Shahana & Yardily, 2020).
Acetylcholinesterase Inhibitors
Research by Saeedi et al. (2019) designed a novel series of arylisoxazole‐phenylpiperazines, evaluating their effectiveness as acetylcholinesterase (AChE) inhibitors. Their findings identified compounds with significant inhibitory activity against AChE, suggesting potential for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. This study showcases the therapeutic potential of indole-based methanones in neurodegenerative disease research (Saeedi et al., 2019).
Antibacterial Screening
Landage, Thube, and Karale (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole derivatives for antibacterial screening. Their work underscores the antimicrobial potential of such compounds, indicating a promising pathway for developing new antibacterial agents (Landage et al., 2019).
Mechanism of Action
Target of Action
It’s known that indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-22(26-12-10-25(11-13-26)17-7-2-1-3-8-17)20-15-28-21(24-20)19-14-16-6-4-5-9-18(16)23-19/h1-9,14-15,23H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJKXJEZVAAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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